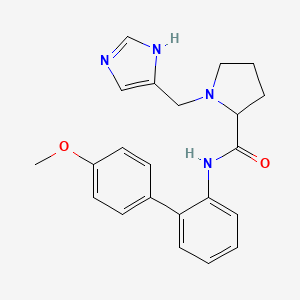
1-(1H-imidazol-4-ylmethyl)-N-(4'-methoxy-2-biphenylyl)prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-imidazol-4-ylmethyl)-N-(4'-methoxy-2-biphenylyl)prolinamide, also known as IMP, is a chemical compound that has been widely studied for its potential applications in medicinal chemistry. This proline derivative has shown promising results in various scientific research studies, including its use as a potential drug candidate for the treatment of several diseases.
Mechanism of Action
The exact mechanism of action of 1-(1H-imidazol-4-ylmethyl)-N-(4'-methoxy-2-biphenylyl)prolinamide is not fully understood. However, studies have suggested that it may act as a potent inhibitor of certain enzymes, including proteases and kinases. 1-(1H-imidazol-4-ylmethyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has also been shown to modulate the activity of certain receptors, including the dopamine receptor and the serotonin receptor.
Biochemical and Physiological Effects:
1-(1H-imidazol-4-ylmethyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has been shown to have several biochemical and physiological effects. Studies have reported its potential to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tumor cells, and reduce inflammation. 1-(1H-imidazol-4-ylmethyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-(1H-imidazol-4-ylmethyl)-N-(4'-methoxy-2-biphenylyl)prolinamide in lab experiments is its high potency and selectivity. It has been shown to have a strong inhibitory effect on certain enzymes and receptors, making it a useful tool for studying their function. However, one of the limitations of using 1-(1H-imidazol-4-ylmethyl)-N-(4'-methoxy-2-biphenylyl)prolinamide in lab experiments is its relatively high cost and limited availability.
Future Directions
There are several future directions for research on 1-(1H-imidazol-4-ylmethyl)-N-(4'-methoxy-2-biphenylyl)prolinamide. One potential area of research is the development of new drug candidates based on the structure of 1-(1H-imidazol-4-ylmethyl)-N-(4'-methoxy-2-biphenylyl)prolinamide. Researchers could also investigate the potential use of 1-(1H-imidazol-4-ylmethyl)-N-(4'-methoxy-2-biphenylyl)prolinamide in the treatment of other diseases, including infectious diseases and autoimmune diseases. Additionally, further studies could be conducted to better understand the mechanism of action of 1-(1H-imidazol-4-ylmethyl)-N-(4'-methoxy-2-biphenylyl)prolinamide and its effects on various biological systems.
Synthesis Methods
The synthesis of 1-(1H-imidazol-4-ylmethyl)-N-(4'-methoxy-2-biphenylyl)prolinamide involves the reaction of 4'-methoxy-2-biphenylylcarboxylic acid with 1-(1H-imidazol-4-ylmethyl)piperidine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction results in the formation of the proline derivative, which can be purified using various chromatographic techniques.
Scientific Research Applications
1-(1H-imidazol-4-ylmethyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has been extensively studied for its potential applications in medicinal chemistry. Various studies have reported its potential use as a drug candidate for the treatment of several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-(1H-imidazol-4-ylmethyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has also been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
1-(1H-imidazol-5-ylmethyl)-N-[2-(4-methoxyphenyl)phenyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-28-18-10-8-16(9-11-18)19-5-2-3-6-20(19)25-22(27)21-7-4-12-26(21)14-17-13-23-15-24-17/h2-3,5-6,8-11,13,15,21H,4,7,12,14H2,1H3,(H,23,24)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLGGDLEBQNAKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3CCCN3CC4=CN=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-isopropyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenylalanine](/img/structure/B6007530.png)
![3-[2-oxo-2-(2-phenyl-4-morpholinyl)ethyl]-4(3H)-quinazolinone](/img/structure/B6007535.png)
![N-cyclohexyl-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6007543.png)
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6007548.png)
![5-{1-[(4-oxo-3(4H)-quinazolinyl)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6007552.png)
![7-(2,3-dimethoxybenzyl)-2-isobutyryl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6007558.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6007573.png)
![7-(cyclohexylmethyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6007583.png)
![N-[1-(4-methoxyphenyl)ethyl]-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B6007594.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(3-ethyl-5-isoxazolyl)carbonyl]-2-piperidinecarboxamide](/img/structure/B6007602.png)
![3-(2-ethoxy-1-naphthyl)-2-[(4-phenyl-1-piperazinyl)carbonyl]acrylonitrile](/img/structure/B6007612.png)
![1-(3-chlorobenzyl)-4-[(4,5-dimethyl-3-thienyl)carbonyl]piperazine hydrochloride](/img/structure/B6007620.png)
![ethyl 1-[3-(methylthio)propanoyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B6007628.png)
![[5-({[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]amino}methyl)-2-furyl]methanol](/img/structure/B6007646.png)